molecular formula C13H21N B1618900 3-Octylpyridine CAS No. 58069-37-7

3-Octylpyridine

Cat. No.: B1618900
CAS No.: 58069-37-7
M. Wt: 191.31 g/mol
InChI Key: VRSLSMSXIFJONL-UHFFFAOYSA-N
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Description

3-Octylpyridine is an organic compound with the molecular formula C13H21N It is a derivative of pyridine, where an octyl group is attached to the third carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Octylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with octyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, facilitating the nucleophilic substitution reaction with the octyl halide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 3-Octylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form corresponding piperidines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidines.

    Substitution: Halogenated, nitrated, or sulfonated pyridines.

Scientific Research Applications

3-Octylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 3-octylpyridine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved are subject to ongoing research, but it is believed that the compound can modulate cellular processes by binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

    Pyridine: The parent compound, which is more basic and less hydrophobic than 3-octylpyridine.

    3-Methylpyridine: A smaller alkyl-substituted pyridine with different physical and chemical properties.

    3-Ethylpyridine: Another alkyl-substituted pyridine, similar in structure but with a shorter alkyl chain.

Uniqueness: this compound is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where both pyridine’s aromaticity and the hydrophobic nature of the octyl group are advantageous.

Properties

IUPAC Name

3-octylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-7-9-13-10-8-11-14-12-13/h8,10-12H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSLSMSXIFJONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336165
Record name 3-octylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58069-37-7
Record name 3-octylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To this 2-(m-fluoro-p-hydroxyphenyl)-5-octylpyridine (2 g, 0.007 mol) were added ethanol (20 ml), KOH (0.4 g, 0.007 mol) and optically active 5-methylheptyl bromide (1.4 g, 0.007 mol), followed by heating the mixture under reflux with stirring for 4 hours, cooling, adding water and toluene, transferring the mixture into a separating funnel, washing the resulting organic layer with 2N-NaOH aqueous solution, washing with water, distilling off the solvent under reduced pressure and recrystallizing the residue in a freezer to obtain the objective optically active (S)-2-p-5-methyl-heptyloxy-m-fluorophenyl)-5-octylpyridine (1.8 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
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reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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